

In-Depth Technical Guide: (3-Bromo-5-ethoxyphenyl)boronic acid Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromo-5-ethoxyphenyl)boronic acid

Cat. No.: B1284280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **(3-Bromo-5-ethoxyphenyl)boronic acid**, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its physicochemical properties and provides predicted spectroscopic data (NMR, IR, and Mass Spectrometry) along with detailed experimental protocols for its synthesis and analysis.

Core Data Presentation

A summary of the key physicochemical and spectroscopic data for **(3-Bromo-5-ethoxyphenyl)boronic acid** is presented below.

Table 1: Physicochemical Properties

Property	Value	Source/Method
CAS Number	849062-02-8	Commercial Supplier Data[1]
Molecular Formula	C ₈ H ₁₀ BBrO ₃	Commercial Supplier Data
Molecular Weight	244.88 g/mol	Calculated
Boiling Point	376 °C at 760 mmHg	Commercial Supplier Data
Density	1.53 g/cm ³	Commercial Supplier Data
Melting Point	Not available	-

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 (broad s)	Broad Singlet	2H	B(OH) ₂
~7.45	Singlet	1H	Ar-H
~7.25	Singlet	1H	Ar-H
~7.10	Singlet	1H	Ar-H
4.07	Quartet	2H	-OCH ₂ CH ₃
1.35	Triplet	3H	-OCH ₂ CH ₃

Note: Predicted using online NMR prediction tools. Actual chemical shifts may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~159.0	Ar-C-O
~135.0 (broad)	Ar-C-B(OH) ₂
~130.0	Ar-C-H
~125.5	Ar-C-H
~122.0	Ar-C-Br
~118.0	Ar-C-H
~63.5	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Note: Predicted using online NMR prediction tools. The signal for the carbon attached to boron is often broad and may be difficult to observe.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (boronic acid dimer)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-OCH ₂ CH ₃)
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250, ~1040	Strong	C-O stretch (aryl ether)
~1020	Strong	B-OH bend
~700	Strong	C-Br stretch

Note: Based on typical values for substituted phenylboronic acids.

Table 5: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₁₀ BBrO ₃
Molecular Weight	244.88
Expected [M+H] ⁺	245.0/247.0 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)
Expected [M-H] ⁻	243.0/245.0 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)
Major Fragmentation Ion (m/z)	[M-H ₂ O] ⁺ , [M-B(OH) ₂] ⁺ , loss of ethoxy group

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **(3-Bromo-5-ethoxyphenyl)boronic acid** are provided below.

Synthesis Protocol: Lithiation and Borylation

This protocol is a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromides.

Reagents and Equipment:

- 1,3-Dibromo-5-ethoxybenzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (2 M)

- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dibromo-5-ethoxybenzene (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
- To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **(3-Bromo-5-ethoxyphenyl)boronic acid**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **(3-Bromo-5-ethoxyphenyl)boronic acid** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To minimize the formation of boroxine (cyclic anhydride), which can complicate spectra, using a hydrogen-bond-disrupting solvent like DMSO-d₆ is recommended. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Referencing: Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the internal standard.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse program.
 - Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Referencing: Use the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) as the internal standard.

Infrared (IR) Spectroscopy:

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **(3-Bromo-5-ethoxyphenyl)boronic acid** directly onto the ATR crystal. Apply pressure to ensure good contact.

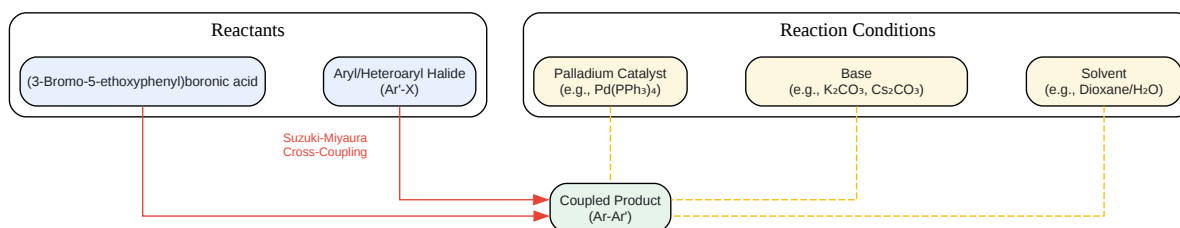
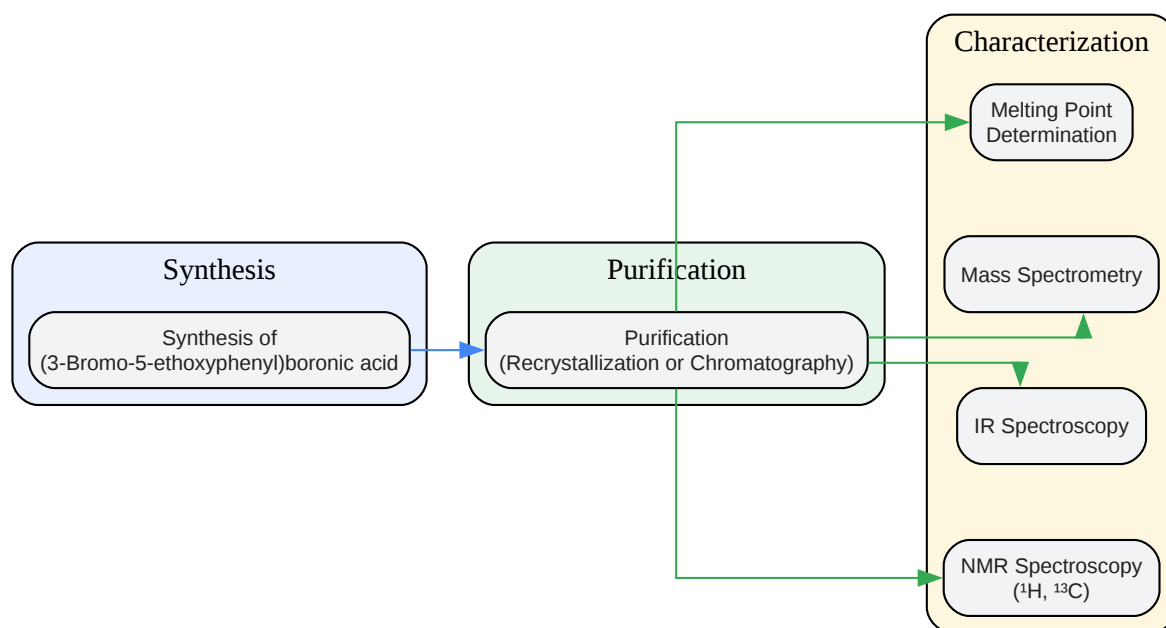
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Mode: Positive and/or negative ion mode.
 - Infusion: Direct infusion or via liquid chromatography (LC).
 - Mass Range: m/z 50-500.
 - Data Analysis: Analyze the spectrum for the molecular ion peak(s) and the characteristic isotopic pattern of bromine.

Visualizations

The following diagrams illustrate the general experimental workflow for the characterization of a synthesized arylboronic acid and a typical application in a Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-3-ETHOXYPHENYLBORONIC ACID(849062-02-8) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (3-Bromo-5-ethoxyphenyl)boronic acid Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284280#3-bromo-5-ethoxyphenyl-boronic-acid-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com